Thalidomide-O-PEG3-azide
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Overview
Description
Thalidomide-O-PEG3-azide is a compound that combines thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) spacer and an azide functional group. This compound is primarily used in the field of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. The PEG spacer enhances the solubility and bioavailability of the compound, while the azide group allows for click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG3-azide typically involves the following steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable linker molecule that contains a PEG spacer.
Azide Introduction: The PEGylated thalidomide is then reacted with an azide-containing reagent to introduce the azide functional group.
Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents, and catalysts such as copper(I) bromide for click chemistry reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization and quality assurance .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG3-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes.
Reduction Reactions: The azide group can be reduced to an amine group under suitable conditions
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile.
Click Chemistry: Copper(I) bromide and alkyne-containing molecules in solvents like DMSO.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C)
Major Products
Substitution Reactions: Alkyl azides.
Click Chemistry: Triazole derivatives.
Reduction Reactions: Primary amines
Scientific Research Applications
Thalidomide-O-PEG3-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases by selectively degrading disease-causing proteins.
Industry: Utilized in the production of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG3-azide involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins. The PEG spacer enhances the solubility and bioavailability of the compound, while the azide group facilitates its conjugation to other molecules through click chemistry .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-PEG4-azide: Similar structure but with a longer PEG spacer.
Pomalidomide-PEG3-azide: Contains pomalidomide instead of thalidomide, used in similar applications .
Uniqueness
Thalidomide-O-PEG3-azide is unique due to its specific combination of thalidomide, PEG3 spacer, and azide group, which provides a balance of solubility, bioavailability, and reactivity. This makes it particularly useful in the development of PROTACs and other advanced therapeutic agents .
Properties
Molecular Formula |
C21H25N5O8 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H25N5O8/c22-25-23-6-7-31-8-9-32-10-11-33-12-13-34-16-3-1-2-14-18(16)21(30)26(20(14)29)15-4-5-17(27)24-19(15)28/h1-3,15H,4-13H2,(H,24,27,28) |
InChI Key |
XCTYSAYYSHMVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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